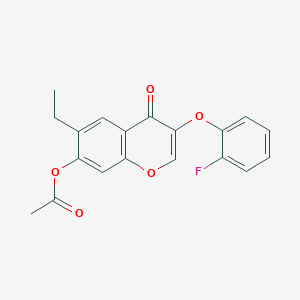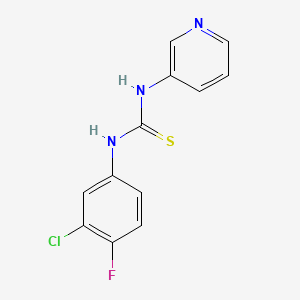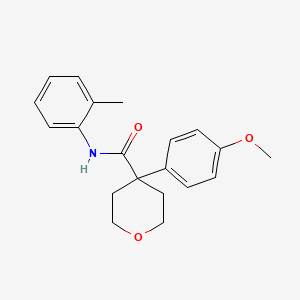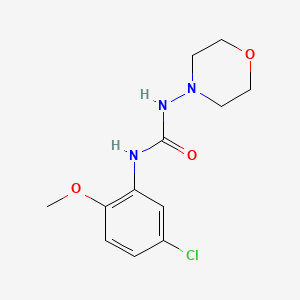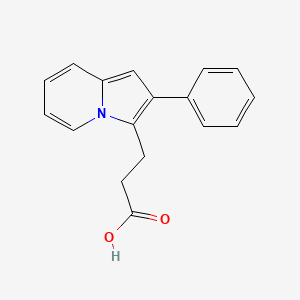
3-(2-Phenylindolizin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Phenylindolizin-3-yl)propanoic acid is a chemical compound that belongs to the class of indolizine derivatives Indolizine is a heterocyclic compound that contains a fused pyrrole and pyridine ring system The presence of a phenyl group at the second position and a propanoic acid moiety at the third position of the indolizine ring makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenylindolizin-3-yl)propanoic acid typically involves the construction of the indolizine core followed by functionalization. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-phenylpyridine with an appropriate alkylating agent can lead to the formation of the indolizine ring. Subsequent carboxylation can introduce the propanoic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The choice of solvents, temperature, and reaction time are critical parameters that need to be controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Phenylindolizin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Medicine: Research has indicated potential therapeutic applications, including anticancer and antiviral activities.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(2-Phenylindolizin-3-yl)propanoic acid involves its interaction with specific molecular targets. The indolizine core can interact with various enzymes and receptors, modulating their activity. The phenyl group and propanoic acid moiety can further influence the compound’s binding affinity and specificity. These interactions can lead to changes in cellular pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-3-propionic acid: Another indole derivative with a propanoic acid moiety.
2-Phenylindole: Lacks the propanoic acid group but shares the phenylindole core.
Uniqueness: 3-(2-Phenylindolizin-3-yl)propanoic acid is unique due to the combination of the indolizine core, phenyl group, and propanoic acid moiety. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for research and application.
Properties
IUPAC Name |
3-(2-phenylindolizin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c19-17(20)10-9-16-15(13-6-2-1-3-7-13)12-14-8-4-5-11-18(14)16/h1-8,11-12H,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKYPINCUSWWAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
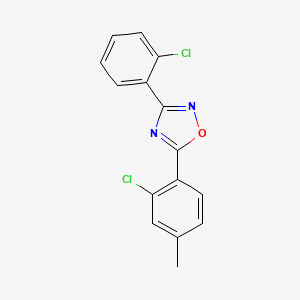
![N-[(E)-(3,4-diethoxyphenyl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide](/img/structure/B5836695.png)
![3-[(4-methoxyphenyl)methyl]-5-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5836696.png)
![5-bromo-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-furohydrazide](/img/structure/B5836699.png)
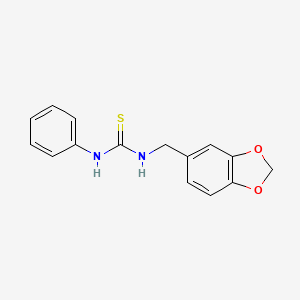
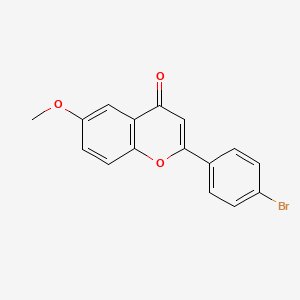
![N-[1-(2,3-DIMETHYLPHENYL)TETRAHYDRO-2H-PYRROL-2-YLIDEN]-N'-(4-METHOXYPHENYL)THIOUREA](/img/structure/B5836722.png)
